molecular formula C16H17N5OS2 B280079 N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B280079
M. Wt: 359.5 g/mol
InChI Key: ZPVFPXHAGRDGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide, also known as TAK-915, is a novel compound that has gained attention in the field of neuroscience research due to its potential therapeutic effects on cognitive impairment and neuropsychiatric disorders.

Mechanism of Action

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of mGluR5, N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide modulates the glutamatergic neurotransmission, which is believed to be involved in the pathophysiology of cognitive impairment and neuropsychiatric disorders.
Biochemical and Physiological Effects:
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of acetylcholine and dopamine in the prefrontal cortex, which are important neurotransmitters for cognitive function. N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is its selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in cognitive function and neuropsychiatric disorders. However, one of the limitations of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing regimen for N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide.

Future Directions

There are several future directions for research on N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the potential therapeutic effects of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide on cognitive impairment and neuropsychiatric disorders in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide in humans. Another area of interest is the development of more potent and selective mGluR5 antagonists that may have improved therapeutic potential. Lastly, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide.

Synthesis Methods

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is synthesized through a multi-step process that involves the coupling of a pyrazole carboxylic acid with a benzothiophene derivative. The final product is obtained through the addition of an isothiocyanate group to the pyrazole ring. The synthesis of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is a complex process that requires a high degree of expertise in organic chemistry.

Scientific Research Applications

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic effects on cognitive impairment and neuropsychiatric disorders. In preclinical studies, N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.

properties

Molecular Formula

C16H17N5OS2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H17N5OS2/c1-2-21-9-10(8-18-21)14(22)19-16(23)20-15-12(7-17)11-5-3-4-6-13(11)24-15/h8-9H,2-6H2,1H3,(H2,19,20,22,23)

InChI Key

ZPVFPXHAGRDGRL-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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